molecular formula C16H15ClN2O B12612560 3-Chloro-3-(2,2-diphenylpropoxy)-3H-diazirene CAS No. 918903-40-9

3-Chloro-3-(2,2-diphenylpropoxy)-3H-diazirene

Cat. No.: B12612560
CAS No.: 918903-40-9
M. Wt: 286.75 g/mol
InChI Key: XDEFFDWZAWDHHV-UHFFFAOYSA-N
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Description

3-Chloro-3-(2,2-diphenylpropoxy)-3H-diazirene is a chemical compound characterized by its unique structure, which includes a diazirene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-3-(2,2-diphenylpropoxy)-3H-diazirene typically involves the reaction of 3-chloro-3-(2,2-diphenylpropoxy)propane with diazomethane under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-3-(2,2-diphenylpropoxy)-3H-diazirene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

3-Chloro-3-(2,2-diphenylpropoxy)-3H-diazirene has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 3-Chloro-3-(2,2-diphenylpropoxy)-3H-diazirene involves its interaction with specific molecular targets. The diazirene ring can undergo photolysis to generate reactive intermediates that can form covalent bonds with target molecules. This property makes it useful in photoaffinity labeling studies to identify and characterize protein-ligand interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-3-(2,2-diphenylpropoxy)propane
  • 3-Chloro-3-(2,2-diphenylpropoxy)butane

Uniqueness

3-Chloro-3-(2,2-diphenylpropoxy)-3H-diazirene is unique due to its diazirene ring, which imparts distinct photochemical properties. This makes it particularly useful in applications requiring photoactivation, such as photoaffinity labeling.

Properties

CAS No.

918903-40-9

Molecular Formula

C16H15ClN2O

Molecular Weight

286.75 g/mol

IUPAC Name

3-chloro-3-(2,2-diphenylpropoxy)diazirine

InChI

InChI=1S/C16H15ClN2O/c1-15(12-20-16(17)18-19-16,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,12H2,1H3

InChI Key

XDEFFDWZAWDHHV-UHFFFAOYSA-N

Canonical SMILES

CC(COC1(N=N1)Cl)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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